molecular formula C10H10N2O B2967207 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 30247-64-4

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2967207
CAS RN: 30247-64-4
M. Wt: 174.203
InChI Key: PGSBLIOCWDIEIB-UHFFFAOYSA-N
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Description

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the search results .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a derivative of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, specifically 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been studied using X-ray diffraction. This research provides insights into the planarity of the pyrido-pyrimidine moiety and its stabilization through hydrogen bonds and π-π interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

Synthesis and Catalysis

  • Antibacterial Activity : A study explored the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity against Gram-positive and Gram-negative bacteria (Narayana, Rao, & Rao, 2009).
  • Catalysis in Synthesis : Research has demonstrated the use of Brønsted-acidic ionic liquid as a catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives (Nia, Mamaghani, Tabatabaeian, Shirini, & Rassa, 2013). Additionally, an environmentally friendly method for constructing 4H-pyrido[1,2-a]pyrimidin-4-one has been developed using water as a solvent in the absence of a catalyst (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).

Biological and Pharmaceutical Research

  • Exploring Biological Properties : Methylation of the pyridine moiety of the molecule and its impact on analgesic properties has been examined, focusing on the biological properties of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
  • Synthesis of Privileged Backbones : A study showcased the synthesis of a variety of 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-oxo esters under solvent-free conditions, highlighting their potential in drug discovery (Roslan, Lim, Han, Chuah, & Jaenicke, 2015).

Novel Methodologies and Syntheses

  • Halogenated Derivatives : Research has been conducted on synthesizing halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, exploring various reaction processes and intermediate compounds (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
  • Concise Synthesis of Rare Compounds : The development of a new strategy for synthesizing substituted pyrido[1,2-a]pyrimidin-2-ones, which are pharmaceutically interesting, has been reported. This method involves acylation of lithium amide bases of 2-aminopyridines (Alanine, Galloway, Bartlett, Ciardiello, McGuire, & Spring, 2016).

properties

IUPAC Name

2,8-dimethylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-12-9(5-7)11-8(2)6-10(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBLIOCWDIEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Citations

For This Compound
2
Citations
S Anthal, P Dutt, NK Satti, R Kant, VK Gupta - Crystallography Reports, 2014 - Springer
The title compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, (C 10 H 9 ClN 2 O), was synthesized, and its structure was established by spectral analysis and X-ray …
Number of citations: 1 link.springer.com
G Eichenbaum, C Pollock-Dove, J Nguyen, S Li… - Journal of …, 2006 - Elsevier
In this paper, we present a preclinical approach for evaluating the feasibility of applying controlled-release (CR) oral drug delivery to increase the duration of exposure and lower the C …
Number of citations: 7 www.sciencedirect.com

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